molecular formula C16H12FN3S B2778144 C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine CAS No. 522651-98-5

C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine

Cat. No. B2778144
CAS RN: 522651-98-5
M. Wt: 297.35
InChI Key: YUZWHSWIIKPNLP-UHFFFAOYSA-N
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Description

“C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine” is a compound that falls under the class of imidazo[2,1-b]thiazole-5-carboxamides (ITAs) . ITAs are a promising class of anti-tuberculosis agents shown to have potent activity in vitro .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones . The reactions are often carried out under microwave activation, demonstrating the benefits of microwave reactions: convenient operation, short reaction time, and good yields .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a 4-fluoro-phenyl group .


Chemical Reactions Analysis

The compound, being part of the ITAs class, is known to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . This suggests that it may participate in chemical reactions involving this target.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to inhibit QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex . This inhibition disrupts the electron transport chain, which is critical for the survival of mycobacteria .

properties

IUPAC Name

[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-11-7-5-10(6-8-11)15-13(9-18)20-12-3-1-2-4-14(12)21-16(20)19-15/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZWHSWIIKPNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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